3-(dimethylamino)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide
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Description
Molecular Structure Analysis
The molecular structure of DIQBA consists of a benzamide group attached to a 3,4-dihydroisoquinoline group via a but-2-yn-1-yl linker. The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
DIQBA is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Synthesis and Characterization
A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including compounds structurally related to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(dimethylamino)benzamide, were synthesized and characterized. These compounds were characterized using (1)H, (13)C NMR, IR spectroscopy, and mass spectrometry. A single crystal X-ray study was conducted to determine their conformational features, indicating a detailed investigation into the molecular structures of these compounds (Zablotskaya et al., 2013).
Biological Activities
The synthesized compounds displayed a range of biological activities. They were found to have psychotropic, anti-inflammatory, and cytotoxic effects in vivo and in vitro screenings. Specifically, they demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Additionally, some compounds exhibited antimicrobial action, suggesting their potential for broad biomedical applications beyond psychotropic effects (Zablotskaya et al., 2013).
Sigma-2 Receptor Probe
Research on N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, a compound with a similar structure, highlighted its role as a novel sigma-2 receptor probe. It was radiolabeled and evaluated for its binding to sigma-2 receptors in vitro, showing high affinity and potential as a ligand for studying sigma-2 receptors (Xu et al., 2005).
Imaging Solid Tumors with PET
Fluorine-18-labeled benzamide analogs, related in structure and function, were synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds, including N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide, exhibited high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-24(2)21-11-7-10-19(16-21)22(26)23-13-5-6-14-25-15-12-18-8-3-4-9-20(18)17-25/h3-4,7-11,16H,12-15,17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMYRTBGNABLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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